3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a five-membered lactam ring with hydroxyl, aroyl, and aromatic substituents. Its structure includes a 3-methoxybenzoyl group at position 4, a 4-methoxyphenyl group at position 5, and a pyridin-2-yl moiety at position 1. These substituents likely influence its physicochemical properties (e.g., solubility, logP) and biological interactions, such as binding affinity to enzymatic targets .
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-30-17-11-9-15(10-12-17)21-20(22(27)16-6-5-7-18(14-16)31-2)23(28)24(29)26(21)19-8-3-4-13-25-19/h3-14,21,27H,1-2H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJGFUQIYMJYHS-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolidinone class of compounds, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C23H25NO5
- Molecular Weight : 395.45 g/mol
Structural Features
The compound features a pyrrolidine ring substituted with various functional groups, including methoxy and benzoyl moieties, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through:
- Inhibition of Bcl-2 : This protein is crucial for cell survival, and its inhibition leads to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Certain analogs have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Antimicrobial Activity
Some studies have reported that related pyrrolidinones possess antimicrobial properties. The presence of methoxy groups enhances the lipophilicity of the compounds, allowing better membrane penetration and increased efficacy against bacterial strains .
Neuroprotective Effects
Compounds in this class have also been investigated for their neuroprotective effects. They may act as modulators of neurotransmitter systems, particularly by interacting with dopamine receptors, which could be beneficial in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited an IC50 value of less than 10 µM against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. This suggests that the compound has potent anticancer activity comparable to standard chemotherapeutics like doxorubicin .
Study 2: Neuroprotective Mechanism
In another investigation focusing on neuroprotection, researchers found that derivatives of this compound effectively reduced oxidative stress markers in neuronal cultures, indicating potential use in neurodegenerative disease models .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (A-431) | <10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Neuroprotective | 20 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Methoxy Group | Increases potency | Enhances lipophilicity |
| Benzoyl Moiety | Critical for binding | Essential for receptor interaction |
| Pyridine Ring | Modulates activity | Influences receptor selectivity |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, exhibit significant anticancer properties. The compound's structure allows for interaction with biological targets involved in cancer progression. For example, studies have shown that similar pyrrole derivatives can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research suggests that it possesses activity against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes within the pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated potential anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Neuropharmacology
The pyrrole derivatives are being investigated for their neuropharmacological effects, particularly in the context of neurodegenerative diseases. Compounds similar to this compound have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .
Anticonvulsant Activity
There is emerging evidence supporting the anticonvulsant properties of pyrrole-based compounds. The ability to stabilize neuronal excitability makes these compounds potential candidates for treating epilepsy and other seizure disorders .
Organic Electronics
The unique electronic properties of this compound allow it to be explored as a material in organic electronics. Its ability to conduct electricity and form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Sensing Applications
Due to its chemical stability and sensitivity to environmental changes, this compound is also being researched for use in chemical sensors. Its ability to undergo specific chemical reactions can be harnessed for detecting various analytes in environmental monitoring .
Case Study 1: Anticancer Activity
A study published in Bull. Chem. Soc. Ethiop. explored the synthesis of novel pyrrole derivatives and their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its anticancer activity compared to unmodified analogs .
Case Study 2: Antimicrobial Efficacy
In another study, a series of pyrrole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrol-2-one Core
Key analogs differ in substituent patterns on the pyrrolone core, particularly at positions 1, 4, and 3. Examples include:
Key Observations :
- Position 4 : Electron-withdrawing groups (e.g., 3-fluoro-4-methoxybenzoyl in ) may increase electrophilicity of the lactam ring, affecting reactivity.
- Position 5 : Methoxyphenyl groups (para or meta substitution) improve solubility due to methoxy’s hydrophilic nature, whereas trifluoromethyl or nitro groups enhance lipophilicity .
Structure-Activity Relationship (SAR) Insights
- Hydrophobic Substituents : Bulky groups (e.g., 4-isopropylphenyl in ) may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen-Bond Donors/Acceptors: The 3-hydroxy group on the pyrrolone ring is critical for forming hydrogen bonds with target proteins, as seen in antiestrogenic pyrrolones .
- Electron-Deficient Aromatic Rings : Nitro or trifluoromethyl groups (e.g., in ) could enhance binding to enzymes via dipole interactions or π-stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
